1-cyclohexyl-1H-pyrazole-4-sulfonyl chloride
Description
Molecular Structure and Isomerism
The molecular structure of 1-cyclohexyl-1H-pyrazole-4-sulfonyl chloride is defined by the molecular formula C₉H₁₃ClN₂O₂S with a corresponding molecular weight of 248.73 grams per mole. The compound features a five-membered pyrazole heterocycle containing two nitrogen atoms at positions 1 and 2, with the cyclohexyl substituent attached to nitrogen-1 and the sulfonyl chloride functional group positioned at carbon-4 of the pyrazole ring. The SMILES notation C1CCC(CC1)N2C=C(C=N2)S(=O)(=O)Cl accurately represents the structural connectivity, illustrating the saturated cyclohexyl ring linked to the aromatic pyrazole system.
The compound exhibits limited isomerism potential due to the specific substitution pattern on the pyrazole core. Unlike many pyrazole derivatives that demonstrate tautomeric equilibria between nitrogen-1 and nitrogen-2 protonation states, the presence of the cyclohexyl substituent at nitrogen-1 eliminates the possibility of annular prototropic tautomerism. The sulfonyl chloride moiety at position 4 provides a fixed substitution pattern, preventing regioisomeric variations that might occur with mobile substituents. The cyclohexyl group adopts standard chair conformations, with the nitrogen-carbon bond typically occupying an equatorial position to minimize steric interactions.
Structural analysis reveals that the compound possesses four hydrogen bond acceptors corresponding to the two oxygen atoms of the sulfonyl group and the two nitrogen atoms of the pyrazole ring, while containing no hydrogen bond donors due to the absence of available protons on heteroatoms. The molecular geometry demonstrates two rotatable bonds, primarily involving the cyclohexyl-nitrogen connection and the limited rotation around the sulfonyl chloride attachment point.
Spectroscopic Identification
Fourier Transform Infrared spectroscopy provides distinctive identification markers for this compound through characteristic vibrational frequencies. The sulfonyl chloride functional group exhibits strong symmetric and asymmetric sulfur-oxygen stretching vibrations typically observed in the range of 1350-1380 cm⁻¹ and 1160-1180 cm⁻¹, respectively. The pyrazole ring system demonstrates characteristic carbon-nitrogen and carbon-carbon stretching frequencies around 1500-1600 cm⁻¹, while the cyclohexyl substituent contributes aliphatic carbon-hydrogen stretching vibrations in the 2850-2950 cm⁻¹ region.
Nuclear Magnetic Resonance spectroscopy reveals distinct chemical shift patterns that confirm the structural assignment. Proton Nuclear Magnetic Resonance analysis typically shows the pyrazole ring protons as characteristic singlets or doublets in the aromatic region between 7.0-8.0 parts per million. The cyclohexyl protons appear as complex multiplets in the aliphatic region, with the proton directly attached to the nitrogen atom appearing around 4.0-5.0 parts per million due to deshielding effects from the electronegative nitrogen. Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with the sulfonyl-bearing carbon appearing significantly downfield due to the electron-withdrawing nature of the sulfonyl chloride group.
High Resolution Mass Spectrometry confirms the molecular composition through precise mass measurements. The molecular ion peak appears at mass-to-charge ratio 248.03807 for the molecular ion, with additional fragmentation patterns showing characteristic losses of sulfur dioxide (64 mass units) and chlorine (35 mass units). Predicted collision cross section values provide dimensional information, with the protonated molecular ion [M+H]⁺ exhibiting a collision cross section of 152.4 Ų, while sodium and ammonium adducts show values of 163.5 Ų and 160.3 Ų, respectively.
Physicochemical Properties
The physicochemical profile of this compound reflects the combined influence of its aromatic heterocyclic core, aliphatic substituent, and reactive functional group. The compound exhibits a predicted melting point of 106.73°C, indicating moderate thermal stability under standard laboratory conditions. The boiling point is estimated at approximately 364.2°C at 760 millimeters of mercury pressure, suggesting substantial intermolecular interactions that require significant thermal energy for phase transition.
Density measurements indicate a value of approximately 1.7 grams per cubic centimeter, reflecting the presence of sulfur and chlorine atoms that contribute to increased molecular density. The refractive index is predicted to be 1.57, consistent with the aromatic character and electron-rich heteroatoms present in the molecular structure. The compound demonstrates a calculated logarithmic partition coefficient (LogP) of 2.3158, indicating moderate lipophilicity that balances hydrophobic cyclohexyl character with the polar sulfonyl chloride functionality.
Topological polar surface area calculations yield a value of 51.96 Ų, suggesting reasonable membrane permeability while maintaining sufficient polarity for interaction with biological targets. The compound exhibits limited aqueous solubility due to its predominantly hydrophobic character, requiring organic solvents such as dichloromethane or tetrahydrofuran for dissolution in synthetic applications. Storage recommendations specify sealed containers under dry conditions at 2-8°C to prevent hydrolysis of the moisture-sensitive sulfonyl chloride functional group.
Computational Modeling
Density Functional Theory calculations provide detailed insights into the electronic structure and molecular properties of this compound. Computational studies employing the B3LYP functional with 6-311++G(d,p) basis sets have been successfully applied to related pyrazole-4-sulfonyl derivatives, revealing optimized geometries, vibrational frequencies, and electronic properties. The methodology typically involves geometry optimization followed by frequency calculations to confirm the absence of imaginary frequencies, ensuring that the calculated structure represents a true minimum on the potential energy surface.
Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital analysis reveals the electronic characteristics that govern chemical reactivity. The Highest Occupied Molecular Orbital typically localizes on the pyrazole nitrogen atoms and the aromatic π-system, while the Lowest Unoccupied Molecular Orbital concentrates on the electron-deficient sulfonyl chloride moiety. This orbital distribution explains the nucleophilic reactivity patterns observed experimentally, where nucleophiles preferentially attack the electrophilic sulfur center.
Global reactivity descriptors derived from frontier molecular orbital energies provide quantitative measures of chemical behavior. The electronic chemical potential, typically negative, indicates the compound's tendency to accept electrons, consistent with its role as an electrophilic reagent. Chemical hardness values reflect the resistance to electron transfer, while global electrophilicity indices quantify the propensity for electron acceptance during chemical reactions. These computational parameters correlate well with experimental observations of enhanced reactivity toward amine nucleophiles in sulfonamide formation reactions.
Molecular electrostatic potential mapping reveals the distribution of electron density across the molecular surface, identifying regions of electrophilic and nucleophilic character. The sulfonyl chloride region typically exhibits positive electrostatic potential, confirming its susceptibility to nucleophilic attack, while the pyrazole nitrogen atoms display negative potential areas that can participate in hydrogen bonding interactions. Bond length optimization shows typical values for the sulfur-oxygen double bonds (approximately 1.45 Å) and the sulfur-chlorine single bond (approximately 2.01 Å), consistent with experimental crystallographic data for related sulfonyl chloride compounds.
| Computational Parameter | Typical Range | Significance |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | -6 to -8 eV | Electron donation capability |
| Lowest Unoccupied Molecular Orbital Energy | -1 to -3 eV | Electron acceptance tendency |
| Energy Gap | 4 to 6 eV | Chemical stability |
| Chemical Hardness | 2 to 4 eV | Resistance to deformation |
| Global Electrophilicity | 1 to 3 eV | Electrophilic reactivity |
Properties
IUPAC Name |
1-cyclohexylpyrazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2S/c10-15(13,14)9-6-11-12(7-9)8-4-2-1-3-5-8/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPCTQICMIZOMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=C(C=N2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1177349-87-9 | |
| Record name | 1-cyclohexyl-1H-pyrazole-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
1-Cyclohexyl-1H-pyrazole-4-sulfonyl chloride is a sulfonyl chloride derivative of pyrazole, recognized for its diverse biological activities and potential applications in medicinal chemistry. The compound's structure includes a cyclohexyl group that enhances its lipophilicity, influencing its pharmacokinetic properties. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic potentials, and relevant case studies.
- Molecular Formula : CHClNOS
- Molecular Weight : 240.73 g/mol
- Structure : The compound features a pyrazole ring substituted with a cyclohexyl group and a sulfonyl chloride functional group.
The biological activity of this compound can be attributed to its ability to interact with various biological targets, primarily through the formation of sulfonamide derivatives. The sulfonyl chloride group can react with nucleophiles such as amines, leading to the synthesis of biologically active sulfonamides. This reaction is crucial for the development of compounds with anti-inflammatory, antimicrobial, and analgesic properties.
Target Enzymes
Research indicates that compounds derived from this sulfonyl chloride can inhibit specific enzymes involved in inflammatory pathways. For instance:
- Cyclooxygenase (COX) : Inhibition of COX enzymes is linked to anti-inflammatory effects.
- Carbonic Anhydrase : Some derivatives exhibit inhibition of this enzyme, which is essential in various physiological processes.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against a range of pathogens, including bacteria, fungi, and parasites. Studies have shown:
- Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria.
- Fungal Activity : Exhibits antifungal effects against common strains like Candida albicans.
Table 1: Antimicrobial Activity Data
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Moderate | |
| Candida albicans | Effective |
Analgesic and Anti-inflammatory Effects
The compound has been studied for its analgesic properties, showing potential in reducing pain through inhibition of inflammatory mediators. Case studies reveal:
- In Vivo Studies : Animal models have demonstrated significant pain relief comparable to standard analgesics.
Case Study Example :
A study involving mice showed that administration of this compound resulted in a marked decrease in pain response during inflammatory conditions, supporting its potential as an analgesic agent.
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of cyclohexylamine with pyrazole derivatives under controlled conditions. This compound serves as a precursor for numerous derivatives that enhance its biological activity.
Notable Derivatives:
- 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide
- Exhibits significant anti-inflammatory activity through enzyme inhibition .
- Pyrazole Sulfonamide Derivatives
Scientific Research Applications
Antiproliferative Effects
Research has indicated that pyrazole derivatives, including 1-cyclohexyl-1H-pyrazole-4-sulfonyl chloride, exhibit significant antiproliferative activity against various cancer cell lines. A study demonstrated that derivatives of pyrazole sulfonamides displayed promising results in inhibiting cell growth in vitro. The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells, particularly through mitochondrial pathways .
Case Studies
- Anticancer Activity : A series of experiments conducted on human cancer cell lines revealed that certain pyrazole derivatives caused a dose-dependent increase in reactive oxygen species (ROS), leading to apoptosis. For instance, treatment with specific derivatives resulted in a marked increase in apoptotic cell populations within 24 hours .
- Tuberculosis Research : Another study highlighted the potential of related pyrazole compounds as anti-tuberculosis agents. These compounds were shown to target Mycobacterium tuberculosis effectively, demonstrating low cytotoxicity against human liver cells while maintaining potent antimicrobial activity .
Therapeutic Potential
The diverse applications of this compound extend beyond oncology. Its ability to form sulfonamide derivatives allows it to be explored for various therapeutic targets:
- Antimicrobial Agents : Given its efficacy against tuberculosis, further exploration into its antibacterial properties could lead to new treatments for resistant bacterial strains.
- Anti-inflammatory Drugs : The pyrazole structure is known for its anti-inflammatory properties, making these compounds candidates for developing new anti-inflammatory medications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The table below compares 1-cyclohexyl-1H-pyrazole-4-sulfonyl chloride with structurally similar pyrazole sulfonyl chlorides:
Physicochemical and Pharmacological Implications
- Hydrogen bonding : Oxygen-containing substituents (e.g., oxan-4-yl) promote hydrogen bonding, influencing crystal packing and stability .
- Lipophilicity : Cyclohexyl and butyl groups increase membrane permeability, critical for central nervous system (CNS)-targeting drugs .
- Safety : Sulfonyl chlorides generally require stringent handling (e.g., gloves, masks) due to their corrosive nature .
Preparation Methods
Direct Sulfonation Using Chlorosulfonic Acid
Procedure:
The N-cyclohexylpyrazole is dissolved in an inert solvent such as chloroform or dichloromethane. Chlorosulfonic acid is added dropwise at low temperatures (typically between -20°C and 0°C) to control the exothermic reaction. The reaction mixture is stirred for several hours to ensure complete sulfonylation at the 4-position.-
- Temperature: -20°C to 0°C
- Solvent: Chloroform or dichloromethane
- Reagent: Chlorosulfonic acid (ClSO3H)
- Time: 2–6 hours
Notes:
Temperature control is crucial to prevent side reactions such as over-sulfonation or decomposition. The reaction is quenched by careful addition of ice or water, followed by extraction and purification.
Sulfonylation Using Sulfuryl Chloride (SO2Cl2)
Procedure:
An alternative method uses sulfuryl chloride as the sulfonylating agent. The N-cyclohexylpyrazole is reacted with sulfuryl chloride in an inert solvent at low temperature. This method may offer milder conditions and better selectivity.-
- Temperature: 0°C to room temperature
- Solvent: Dichloromethane or tetrahydrofuran (THF)
- Reagent: Sulfuryl chloride (SO2Cl2)
- Time: 3–8 hours
Notes:
This method can be advantageous for scale-up due to easier handling of sulfuryl chloride compared to chlorosulfonic acid.
Reaction Monitoring and Purification
Monitoring:
The progress of sulfonylation is typically monitored by thin-layer chromatography (TLC) and liquid chromatography–mass spectrometry (LC–MS) to confirm the formation of the sulfonyl chloride.Purification:
After reaction completion, the mixture is quenched with cold water, and the organic layer is separated. Drying over anhydrous sodium sulfate and evaporation under reduced pressure yields crude product. Further purification is achieved by column chromatography on silica gel, typically using hexane/ethyl acetate mixtures.
Comparative Data Table of Preparation Methods
| Preparation Method | Sulfonylating Agent | Solvent | Temperature Range | Reaction Time | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Direct sulfonation | Chlorosulfonic acid | Chloroform/DCM | -20°C to 0°C | 2–6 hours | High reactivity, good yield | Highly exothermic, corrosive |
| Sulfonylation with SO2Cl2 | Sulfuryl chloride | DCM or THF | 0°C to RT | 3–8 hours | Milder conditions, scalable | Requires careful moisture control |
| N-cyclohexylation (prior step) | Cyclohexyl halide + base | THF or DMF | 0°C to RT | 12–24 hours | Efficient N-alkylation | Possible side alkylations |
Research Findings and Optimization Notes
Yield Optimization:
Studies on related pyrazole sulfonyl chlorides indicate that controlling the stoichiometry of sulfonylating agents and reaction temperature significantly affects yield and purity. Excess chlorosulfonic acid or sulfuryl chloride can lead to over-sulfonation or decomposition.Solvent Effects:
Aprotic solvents like dichloromethane and tetrahydrofuran provide better control over reaction kinetics and solubility of reactants compared to protic solvents.Base Addition:
In some protocols, addition of a mild base post-sulfonylation helps neutralize residual acid and stabilizes the sulfonyl chloride intermediate.Scale-Up Considerations: Continuous flow reactors have been suggested for industrial-scale synthesis to improve heat dissipation and reaction control, thus enhancing safety and product consistency.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
